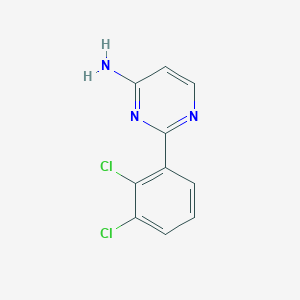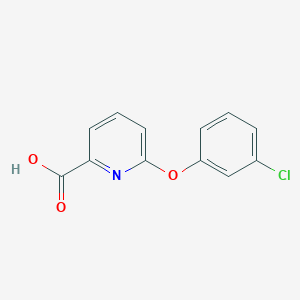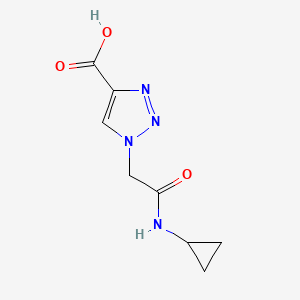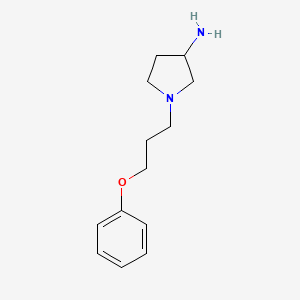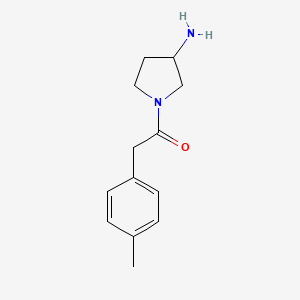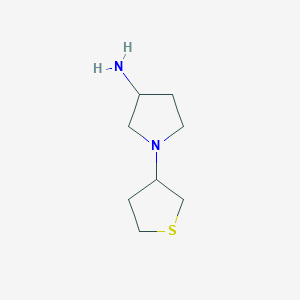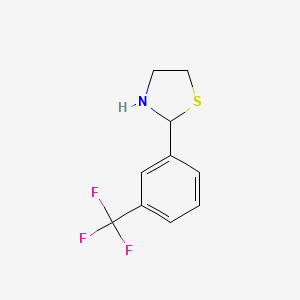
2-(3-(Trifluoromethyl)phenyl)thiazolidine
Descripción general
Descripción
“2-(3-(Trifluoromethyl)phenyl)thiazolidine” is a compound with the molecular formula C10H10F3NS . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are intriguing and have been used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, 1,2-aminothiols and aldehydes can react quickly under physiological conditions to afford a thiazolidine product .Molecular Structure Analysis
The molecular structure of “2-(3-(Trifluoromethyl)phenyl)thiazolidine” includes sulfur at the first position and nitrogen at the third position . This structure is intriguing and behaves as a bridge between organic synthesis and medicinal chemistry .Chemical Reactions Analysis
Thiazolidine derivatives have been used in various chemical reactions. For example, a fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product .Physical And Chemical Properties Analysis
The compound is solid in physical form . Its melting point ranges from 109 to 111 .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
Thiazolidine derivatives are pivotal in the synthesis of bioactive molecules due to their diverse therapeutic and pharmaceutical activities. They serve as key intermediates in the design of new drug candidates, with applications ranging from anticancer to neuroprotective agents .
Antimicrobial Applications
The structural motif of thiazolidine has been found to enhance antimicrobial properties. This makes it a valuable component in the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .
Agricultural Chemicals
Compounds like 2-(3-(Trifluoromethyl)phenyl)thiazolidine can be used to create agrochemicals that protect crops from pests. The trifluoromethyl group, in particular, has been associated with a number of effective pesticides .
Catalysis
Thiazolidines are used in catalysis, leveraging their unique properties to enhance reaction rates and selectivity in various chemical reactions. This is particularly important in green chemistry, where efficiency and environmental impact are key concerns .
Pharmacokinetics
The modification of drug molecules to include thiazolidine rings can improve their pharmacokinetic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development .
Neuroprotective Agents
Research has indicated that thiazolidine derivatives can act as neuroprotective agents. This application is significant in the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
The presence of sulfur in thiazolidines contributes to their antioxidant activity. This property is beneficial in the development of compounds that can mitigate oxidative stress, which is implicated in various chronic diseases .
Probe Design for Biological Studies
Thiazolidines can be used in the design of probes for biological studies. These probes can help in understanding biological processes at the molecular level, which is essential for the discovery of new therapeutic targets .
Safety and Hazards
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, developing multifunctional drugs and improving their activity should be a focus of research .
Mecanismo De Acción
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to interact with a variety of biological targets due to their diverse therapeutic and pharmaceutical activity .
Mode of Action
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are known to interact with their targets, leading to various changes that contribute to their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs are known to influence a variety of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
The presence of sulfur in thiazolidine motifs is known to enhance their pharmacological properties .
Result of Action
Thiazolidine motifs are known to exhibit a diversity of biological responses, making them highly prized in medicinal chemistry .
Action Environment
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSCFSFFPPFZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)


